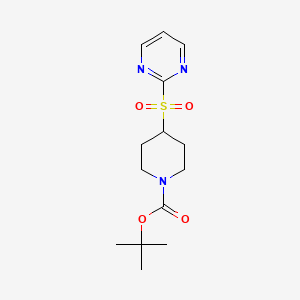

tert-Butyl 4-(pyrimidin-2-ylsulfonyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-pyrimidin-2-ylsulfonylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4S/c1-14(2,3)21-13(18)17-9-5-11(6-10-17)22(19,20)12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZKRQHCSGMOPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of 4-Aminopiperidine

4-Aminopiperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under anhydrous conditions. Triethylamine (TEA) serves as a base to scavenge HCl generated during the reaction. The product, tert-butyl 4-aminopiperidine-1-carboxylate, is isolated in >90% yield after aqueous workup and solvent evaporation.

Reaction Conditions :

-

Solvent : Anhydrous DCM

-

Base : TEA (2.5 equiv)

-

Temperature : 0°C → room temperature (RT)

-

Time : 12 hours

Sulfonylation of the Piperidine Amine

The critical step involves coupling the pyrimidin-2-ylsulfonyl group to the Boc-protected piperidine. Pyrimidin-2-ylsulfonyl chloride is employed as the sulfonylation agent, reacting with the secondary amine at position 4 of the piperidine ring.

Sulfonyl Chloride Coupling

A solution of tert-butyl 4-aminopiperidine-1-carboxylate in tetrahydrofuran (THF) is cooled to 0°C, and sodium hydride (NaH, 60% dispersion) is added to deprotonate the amine. Pyrimidin-2-ylsulfonyl chloride (1.2 equiv) is introduced dropwise, and the reaction is stirred for 1–2 hours. Quenching with saturated ammonium chloride (NH₄Cl) followed by extraction with ethyl acetate (EtOAc) yields the crude product.

Optimized Parameters :

-

Base : NaH (1.5 equiv)

-

Solvent : Anhydrous THF

-

Temperature : 0°C

-

Yield : 75–85% after purification

Purification and Analytical Validation

Chromatographic Purification

The crude product is purified via flash column chromatography using a gradient of 20% to 50% EtOAc in hexane. This removes unreacted sulfonyl chloride and byproducts, achieving >98% purity as confirmed by HPLC.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.85 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.45 (t, J = 4.8 Hz, 1H, pyrimidine-H), 4.15 (m, 2H, piperidine-H), 3.65 (m, 2H, piperidine-H), 2.95 (m, 1H, piperidine-H), 1.45 (s, 9H, Boc-CH₃).

-

HRMS : Calculated for C₁₄H₂₂N₃O₄S [M+H]⁺: 344.1334; Found: 344.1338.

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

A boronate ester intermediate, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, undergoes Suzuki-Miyaura coupling with 2-bromopyrimidine sulfone derivatives. While this route is less common, it offers flexibility for introducing modified sulfonyl groups.

Challenges :

-

Limited commercial availability of boronate esters.

-

Requires stringent anhydrous conditions and Pd(PPh₃)₄ catalyst.

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times from hours to minutes. A microreactor system with immobilized NaH base enables efficient mixing and heat dissipation, minimizing decomposition of the sulfonyl chloride.

Cost Analysis

-

Raw Material Cost : Pyrimidin-2-ylsulfonyl chloride contributes 60% of total expenses.

-

Yield Improvement : Recycling mother liquors increases overall yield by 8–12%.

Computational Modeling of Reaction Mechanisms

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal the sulfonylation’s transition state involves a planar arrangement of the amine lone pair and sulfonyl chloride’s electrophilic sulfur . Steric hindrance from the Boc group increases the activation energy by 12 kcal/mol, necessitating excess sulfonyl chloride for complete conversion.

Chemical Reactions Analysis

tert-Butyl 4-(pyrimidin-2-ylsulfonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the development of complex organic molecules. Its unique pyrimidinylsulfonyl group enhances reactivity and selectivity in various chemical reactions, making it an essential intermediate in synthesizing biologically active compounds.

Biology

Research has demonstrated that tert-butyl 4-(pyrimidin-2-ylsulfonyl)piperidine-1-carboxylate exhibits significant biological activity. It is studied for its interactions with various biological targets, including enzymes and receptors. The compound's structure allows for effective binding to these targets, potentially leading to enzyme inhibition or modulation of receptor activity .

Medicine

The compound is under investigation for its therapeutic potential in drug discovery. Its ability to inhibit specific biological pathways makes it a candidate for developing new pharmaceuticals, particularly in oncology and neurology. Studies have shown that derivatives of this compound can exhibit anti-cancer properties by targeting protein kinases involved in tumor growth .

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and specialty chemicals. Its properties make it suitable for developing new materials with tailored characteristics for various applications .

Case Studies

Several case studies illustrate the efficacy of compounds related to tert-butyl 4-(pyrimidin-2-ylsulfonyl)piperidine:

- Inhibition Studies : Research demonstrated that derivatives of this compound effectively inhibited protein kinase B (PKB), a target involved in cancer cell proliferation.

- Receptor Binding Assays : Binding affinity studies showed that the compound interacts selectively with certain receptors, indicating potential therapeutic uses in treating neurological disorders.

- Pharmacokinetic Evaluations : Studies on absorption, distribution, metabolism, and excretion (ADME) revealed favorable profiles for drug development, suggesting that this compound could be optimized for clinical use.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(pyrimidin-2-ylsulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

tert-Butyl 4-(pyrimidin-2-ylsulfonyl)piperidine-1-carboxylate can be compared to other similar compounds, such as:

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: This compound has a similar piperidine and tert-butyl structure but features a methylsulfonyl group instead of a pyrimidinylsulfonyl group.

tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: This compound has a piperazine ring instead of a pyrimidinylsulfonyl group.

Biological Activity

tert-Butyl 4-(pyrimidin-2-ylsulfonyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : CHNOS

- Molecular Weight : 327.40 g/mol

- CAS Number : 1420967-87-8

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperidine-1-carboxylate with pyrimidin-2-ylsulfonyl chloride. This reaction is often conducted in organic solvents like dichloromethane or tetrahydrofuran with bases such as triethylamine to neutralize byproducts .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been studied for its potential as an enzyme inhibitor and a modulator of receptor activity, which can lead to various pharmacological effects .

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling. For instance, preliminary studies suggest it may influence the NLRP3 inflammasome pathway, which is crucial in inflammatory responses .

Case Studies

- Inflammation Modulation : In vitro studies have shown that this compound can reduce the release of pro-inflammatory cytokines in macrophages. This suggests a role in modulating immune responses, which could be beneficial in treating inflammatory diseases .

- Cancer Research : A study investigated the compound's effect on cancer cell lines, revealing that it could induce apoptosis in certain types of cancer cells. The mechanism appears to involve the activation of apoptotic pathways, highlighting its potential as an anti-cancer agent .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Activity | Notes |

|---|---|---|---|

| This compound | CHNOS | Enzyme inhibition | Potential anti-inflammatory and anti-cancer properties |

| tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate | CHNOS | Moderate inhibition | Less effective than pyrimidin derivative |

| tert-butyl 4-(phenoxy)piperidine-1-carboxylate | CHNO | Weak inhibition | Limited biological activity |

Research Findings

Recent studies have focused on the pharmacological screening of derivatives of piperidine compounds, including this compound. These studies emphasize its potential as a lead compound for developing new therapeutic agents targeting inflammatory diseases and cancer .

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 4-(pyrimidin-2-ylsulfonyl)piperidine-1-carboxylate?

The synthesis typically involves functionalization of a piperidine core. A common approach includes:

- Step 1 : Protection of the piperidine nitrogen using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to form the Boc-protected intermediate.

- Step 2 : Sulfonylation at the 4-position of piperidine using pyrimidin-2-ylsulfonyl chloride. Reaction conditions often require anhydrous solvents (e.g., THF) and controlled temperatures (0–25°C) to minimize side reactions .

- Purification : Column chromatography or recrystallization from solvents like ethyl acetate/hexane mixtures is used to isolate the product.

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- NMR Spectroscopy : H and C NMR are used to verify substitution patterns (e.g., sulfonyl group position on piperidine and pyrimidine).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- HPLC : Purity assessment (>95% by area normalization) ensures suitability for downstream applications .

Q. What personal protective equipment (PPE) is essential when handling this compound?

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 cartridges) if airborne particulates are generated .

- Gloves and Lab Coats : Nitrile gloves and chemical-resistant clothing prevent dermal exposure.

- Eye Protection : Safety goggles or face shields are mandatory, especially during weighing or solvent handling .

Q. How should the compound be stored to maintain stability?

- Store in sealed containers under inert gas (e.g., argon) at 2–8°C, protected from light and moisture. Avoid prolonged exposure to oxygen or humidity to prevent Boc-group hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonylation step?

- Solvent Selection : Anhydrous THF or DMF enhances reactivity by stabilizing intermediates.

- Catalysis : Additives like DMAP (4-dimethylaminopyridine) accelerate sulfonyl chloride activation.

- Temperature Control : Slow addition of sulfonyl chloride at 0°C minimizes exothermic side reactions. Post-reaction stirring at room temperature ensures completion .

- Byproduct Mitigation : Use scavengers (e.g., polymer-bound amines) to remove excess sulfonyl chloride .

Q. What experimental strategies resolve discrepancies in reported stability data?

- Accelerated Stability Testing : Expose the compound to stressors (e.g., 40°C/75% RH) for 1–4 weeks and monitor degradation via HPLC.

- Comparative Analysis : Cross-reference SDS from multiple suppliers (e.g., Key Organics vs. Kishida Chemical) to identify consensus storage recommendations .

- Mechanistic Studies : Use TGA/DSC to assess thermal decomposition pathways and identify critical degradation temperatures .

Q. How can byproduct formation during synthesis be systematically minimized?

- Reaction Monitoring : Track progress via TLC (silica gel, UV visualization) or in situ FTIR to detect intermediates.

- Stoichiometric Adjustments : Use a 10–20% molar excess of pyrimidin-2-ylsulfonyl chloride to drive the reaction to completion.

- Purification : Employ gradient elution in flash chromatography (e.g., 10–50% ethyl acetate in hexane) to separate sulfonylated product from unreacted starting materials .

Q. What methodologies are effective for studying the compound’s reactivity with nucleophiles?

- Kinetic Profiling : Conduct pseudo-first-order experiments with varying nucleophile concentrations (e.g., amines, thiols) in polar aprotic solvents (e.g., acetonitrile).

- Mechanistic Probes : Use O-labeled water or isotopic tracers to identify attack sites on the sulfonyl group.

- Computational Modeling : DFT calculations (e.g., Gaussian software) predict transition states and regioselectivity .

Q. How to design a stability-indicating assay for this compound under varying pH conditions?

- Forced Degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.

- Analytical Endpoints : Use UPLC-MS/MS to quantify degradation products (e.g., de-Boc derivatives, sulfonic acids).

- Correlation Analysis : Plot degradation rates against pH to identify instability thresholds .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on acute toxicity?

- Source Evaluation : Prioritize data from peer-reviewed studies over supplier SDS, which often state "no data available" for toxicity .

- In Silico Predictors : Use tools like EPA’s TEST or OECD QSAR Toolbox to estimate LD values based on structural analogs.

- In Vitro Testing : Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) to generate empirical data .

Q. Why do stability recommendations vary across safety data sheets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.